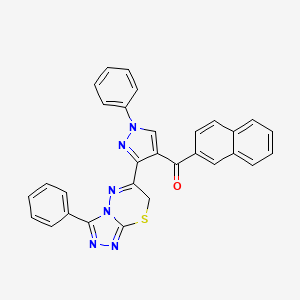

Egfr/cdk2-IN-3

Description

Significance of EGFR in Oncogenic Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating normal cell processes such as proliferation, survival, and differentiation. mdpi.comnih.gov Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and activates its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. mdpi.com

In numerous cancers, including non-small-cell lung cancer, glioblastoma, and breast cancer, EGFR signaling is aberrantly activated. mdpi.comnih.gov This can occur through various mechanisms, including gene amplification, protein overexpression, or mutations that lead to constitutive, ligand-independent activation of the receptor. mdpi.comnih.gov The resulting overactive signaling drives uncontrolled cell growth, inhibits apoptosis (programmed cell death), and promotes tumor progression and metastasis. nih.govnumberanalytics.com

Role of CDK2 in Cell Cycle Regulation and Cancer Progression

Cyclin-Dependent Kinase 2 (CDK2) is a key member of the serine/threonine kinase family that governs the progression of the cell cycle. numberanalytics.commdpi.com The activity of CDK2 is tightly regulated and is crucial for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, where DNA replication occurs. numberanalytics.comnih.gov CDK2 forms active complexes with cyclins E and A. The CDK2/cyclin E complex, in particular, is instrumental in phosphorylating the retinoblastoma protein (pRb), a tumor suppressor. mdpi.comnih.gov This phosphorylation releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis. mdpi.com

Dysregulation of CDK2 activity is a common feature in many cancers. numberanalytics.com Overexpression of cyclin E or loss of natural CDK inhibitors can lead to hyperactivation of CDK2, resulting in uncontrolled cell proliferation. mdpi.com Anomalous activation of CDK2 has also been identified as a mechanism of resistance to CDK4/6 inhibitors, a class of drugs used in the treatment of certain breast cancers. mdpi.com

Rationale for Dual EGFR/CDK2 Inhibition as a Therapeutic Strategy

The rationale for simultaneously inhibiting both EGFR and CDK2 is multifaceted and compelling. Given that EGFR signaling directly influences cell cycle progression, there is a strong biological basis for a synergistic effect. nih.gov EGFR activation can lead to the upregulation of cyclins that activate CDKs, including CDK2. mdpi.com Therefore, blocking both the upstream signal (EGFR) and a key downstream effector of proliferation (CDK2) can lead to a more profound and sustained cell cycle arrest.

Recent research has uncovered a deeper connection, showing that CDK2 can regulate the stability of proteins in the ERK pathway, a critical downstream effector of EGFR. nih.govrupress.org Specifically, CDK2 can phosphorylate and activate USP37, a deubiquitinase that stabilizes ERK1/2, thereby promoting cancer cell proliferation. nih.govrupress.org This finding suggests that inhibiting CDK2 can lead to the degradation of ERK1/2, complementing the effect of an EGFR inhibitor which blocks ERK1/2 phosphorylation. nih.gov This dual approach has the potential to overcome the resistance mechanisms that often arise with single-agent therapies. rupress.orgaacrjournals.org

Overview of Research on EGFR/CDK2 Dual Inhibitors

The development of dual EGFR/CDK2 inhibitors is an active area of cancer research. Scientists have designed and synthesized various chemical scaffolds that can effectively bind to the ATP-binding pockets of both kinases. These efforts have led to the identification of several promising compounds. For instance, a series of thiazolidinone analogs have demonstrated potent inhibitory activity against both EGFR and CDK2, inducing apoptosis in breast cancer cell lines. mdpi.com The research on Egfr/cdk2-IN-3 represents a significant step in this field, offering a specific molecular tool to probe the effects of dual inhibition.

This compound: A Profile

This compound is a potent, dual inhibitor of both EGFR and CDK2. Its chemical structure and properties have been characterized, and its biological activity has been assessed in preclinical studies.

Chemical and Biological Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₂₀N₆OS | N/A |

| Molecular Weight | 512.6 g/mol | N/A |

| EGFR IC₅₀ | 71.7 nM | MedChemExpress |

| CDK2 IC₅₀ | 113.7 nM | MedChemExpress |

| MCF-7 Cell IC₅₀ | 3.16 µM | MedChemExpress |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Research has shown that this compound induces apoptosis in MCF-7 breast cancer cells and causes cell cycle arrest in the S phase. This aligns with its mechanism of action, as inhibiting both EGFR and CDK2 is expected to halt cell proliferation and trigger cell death.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H20N6OS |

|---|---|

Molecular Weight |

512.6 g/mol |

IUPAC Name |

naphthalen-2-yl-[1-phenyl-3-(3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)pyrazol-4-yl]methanone |

InChI |

InChI=1S/C30H20N6OS/c37-28(23-16-15-20-9-7-8-12-22(20)17-23)25-18-35(24-13-5-2-6-14-24)34-27(25)26-19-38-30-32-31-29(36(30)33-26)21-10-3-1-4-11-21/h1-18H,19H2 |

InChI Key |

SYUSDDSBFLAITM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=NN(C=C4C(=O)C5=CC6=CC=CC=C6C=C5)C7=CC=CC=C7 |

Origin of Product |

United States |

Molecular Mechanisms of Egfr/cdk2 Axis Dysregulation in Malignancy

Constitutive Activation Mechanisms of EGFR (e.g., Mutations, Amplifications)

In healthy cells, EGFR activation is a transient process initiated by the binding of specific ligands, such as Epidermal Growth Factor (EGF). researchgate.net However, in cancer cells, this regulation is lost through several mechanisms that lead to constitutive, or ligand-independent, activation.

Gene Amplification : This involves the production of multiple copies of the EGFR gene, leading to an overabundance of EGFR protein on the cell surface. nih.govmdpi.com This high receptor density can promote spontaneous dimerization and activation, even in the absence of ligands. EGFR amplification is a common feature in malignancies like glioblastoma and some non-small cell lung cancers (NSCLC). nih.govnih.gov

Activating Mutations : Mutations within the EGFR gene can lock the receptor in a permanently "on" state. pathologytestsexplained.org.au These mutations often occur in the tyrosine kinase domain (e.g., exon 19 deletions, L858R point mutation in exon 21) or the extracellular domain (e.g., EGFRvIII variant in glioblastoma). nih.govresearchgate.netdanaher.com These mutant receptors can dimerize and autophosphorylate without needing to bind to a ligand, leading to persistent downstream signaling. aacrjournals.org

EGFR-Mediated Activation of Key Pro-Oncogenic Pathways

Once constitutively activated, EGFR initiates a cascade of intracellular signals by phosphorylating specific tyrosine residues on its cytoplasmic tail. These phosphorylated sites serve as docking platforms for various adaptor and signaling proteins, thereby activating multiple pro-oncogenic pathways. uliege.be

The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival. rupress.orgmdpi.com

Upon EGFR activation, the adaptor protein Growth factor receptor-bound protein 2 (Grb2), which is complexed with the Son of Sevenless (SOS) protein, binds to phosphorylated EGFR. rupress.org SOS, a guanine (B1146940) nucleotide exchange factor, then activates RAS proteins (KRAS, HRAS, NRAS) by promoting the exchange of GDP for GTP. mdpi.com GTP-bound RAS subsequently activates RAF kinases, which in turn phosphorylate and activate MEK1/2. Finally, MEK1/2 activates the Extracellular signal-Regulated Kinases (ERK1/2). researchgate.netplos.org Activated ERK translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes that drive cell proliferation. danaher.com The CDK2-USP37 axis has also been identified as a novel regulator of ERK1/2 stability, highlighting the crosstalk between cell cycle machinery and this pathway. researchgate.net

The Phosphoinositide 3-kinase (PI3K)-AKT-mTOR pathway is another critical downstream effector of EGFR, playing a vital role in cell growth, survival, metabolism, and proliferation. oncotarget.comfrontiersin.orgnih.gov

Activated EGFR can directly bind to and activate the p85 regulatory subunit of Class I PI3K. uliege.be This activation leads to the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) at the cell membrane. frontiersin.org PIP3 acts as a second messenger, recruiting and activating kinases such as AKT and PDK1. Activated AKT then phosphorylates a multitude of substrates, including the mammalian Target of Rapamycin (mTOR) complex 1 (mTORC1), which promotes protein synthesis and cell growth. frontiersin.org Dysregulation of this pathway, often through EGFR activation or loss of the tumor suppressor PTEN (which counteracts PI3K activity), is a hallmark of many cancers, including glioblastoma. oncotarget.com

The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for cytokine signaling but also exhibits significant cross-talk with EGFR. frontiersin.org

EGFR can activate STAT proteins, particularly STAT1, STAT3, and STAT5, both directly and indirectly. danaher.com The receptor can directly phosphorylate STATs, or it can activate them indirectly via JAK family kinases (like JAK2) or Src family kinases. uliege.bemdpi.com Upon phosphorylation, STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate genes involved in proliferation, inflammation, and cell survival. nih.gov In ovarian cancer, for example, EGFR activation can induce Interleukin-6 (IL-6) production, which then activates the JAK2/STAT3 pathway, promoting a more aggressive, migratory phenotype. frontiersin.orgnih.gov This interplay underscores a mechanism where EGFR can co-opt inflammatory signaling pathways to drive malignancy.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a family of transcription factors crucial for inflammatory responses, immunity, and cell survival. nih.gov In cancer, its constitutive activation is a key driver of tumorigenesis and therapeutic resistance. pnas.org

EGFR signaling is a known activator of the NF-κB pathway. uliege.bemdpi.com One mechanism involves the EGFR-SOS1 complex, which can trigger the activation of the IKK complex, leading to the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. uliege.bepnas.org This frees NF-κB dimers (most commonly p50/p65) to translocate to the nucleus and initiate the transcription of target genes that promote cell survival, angiogenesis, and metastasis. nih.govmdpi.com In certain cancers like glioblastoma, NF-κB activation can be mutually exclusive with EGFR amplification, suggesting it can act as an alternative pathway to drive the malignant phenotype. nih.gov Furthermore, NF-κB signaling can contribute to resistance against EGFR inhibitors. mdpi.com

CDK2 Hyperactivation in Oncogenesis

Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of cell cycle progression. Its activity is tightly controlled in normal cells, but becomes aberrantly elevated in many tumor types, driving uncontrolled proliferation.

The progression through the cell cycle is orchestrated by the sequential activation of cyclin-dependent kinases. CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, plays a pivotal role in the G1/S transition and S phase progression.

The CDK2/Cyclin E complex is instrumental in initiating the transition from the G1 to the S phase. wikipedia.org It phosphorylates the Retinoblastoma protein (Rb), causing it to release the E2F transcription factor. wikipedia.org This, in turn, activates the transcription of genes necessary for DNA replication. nih.gov The CDK2/Cyclin E complex also phosphorylates the CDK inhibitor p27Kip1, marking it for degradation and further promoting the transition into S phase. wikipedia.org The activation of CDK2 by Cyclin E is essential for the initiation of DNA synthesis. molbiolcell.org

Once the cell enters the S phase, Cyclin A replaces Cyclin E as the primary binding partner for CDK2. nih.gov The CDK2/Cyclin A complex is crucial for the progression and completion of DNA synthesis. nih.gov It phosphorylates key substrates involved in DNA replication, such as CDC6 and E2F1, which helps to terminate the S phase and prepare the cell for the G2 phase. nih.gov Both Cyclin A and Cyclin E complexes can shuttle between the nucleus and the cytoplasm, allowing them to regulate both nuclear and cytoplasmic events. molbiolcell.org

Interactive Table: Key Substrates of CDK2/Cyclin Complexes

| Complex | Key Substrates | Function in Cell Cycle |

|---|---|---|

| CDK2/Cyclin E | Retinoblastoma (Rb) protein | Promotes G1/S transition by releasing E2F transcription factors. wikipedia.org |

| p27Kip1 | Promotes S phase entry by targeting this inhibitor for degradation. wikipedia.org | |

| Smad3 | Inhibits anti-proliferative TGF-β signaling. wikipedia.org | |

| p220(NPAT) | Promotes histone gene transcription. wikipedia.org | |

| Nucleophosmin (NPM) | Triggers centrosome duplication. wikipedia.org | |

| CDK2/Cyclin A | CDC6 | Terminates S phase. nih.gov |

| E2F1 | Terminates S phase. nih.gov |

Aberrant CDK2 activity is a common feature in a multitude of human cancers. allenpress.com This hyperactivation is rarely due to mutations in the CDK2 gene itself, but rather through alterations in its regulatory subunits, primarily Cyclin E. allenpress.comelgenelim.com

Mechanisms leading to CDK2 hyperactivation include:

Gene amplification of CCNE1 (Cyclin E1): This is frequently observed in high-grade serous ovarian, gastroesophageal, and uterine serous carcinomas, leading to high levels of Cyclin E1 protein and CDK2-dependent proliferation. aacrjournals.orgfrontiersin.org

Disruption of the Rb/E2F pathway: This leads to increased transcription of Cyclin E. frontiersin.org

Mutations in FBXW7: This ubiquitin ligase targets Cyclin E for degradation; its inactivation leads to Cyclin E accumulation. aacrjournals.orgfrontiersin.org

Upregulation of activating kinases and phosphatases: CDC25A phosphatase and the CDK-activating kinase (CAK), which includes CDK7, are often upregulated in cancers and contribute to CDK2 activation. elgenelim.com

Elevated CDK2 activity is associated with poor prognosis and reduced survival in cancer patients. frontiersin.orgnih.gov It has been implicated in a wide range of malignancies, including breast cancer, leukemia, lymphoma, and melanoma. allenpress.com

Interactive Table: Mechanisms of CDK2 Upregulation in Cancer

| Cancer Type | Mechanism of CDK2 Upregulation | Reference |

|---|---|---|

| High-Grade Serous Ovarian Carcinoma | CCNE1 amplification | aacrjournals.org |

| Gastroesophageal Carcinoma | CCNE1 amplification | aacrjournals.org |

| Uterine Serous Carcinoma | CCNE1 amplification | aacrjournals.org |

| Lung Cancer | FBXW7 inactivation | aacrjournals.org |

| Colorectal Cancer | FBXW7 inactivation | aacrjournals.org |

| Hematopoietic Cancers | FBXW7 inactivation | aacrjournals.org |

| Breast Cancer | Upregulation of CDC25A and CAK | elgenelim.com |

| Diffuse Large B-cell Lymphoma | Elevated CDK2 expression | elgenelim.com |

| Glioblastoma | CDK2 overexpression | allenpress.com |

| Prostate Cancer | CDK2 overexpression | allenpress.com |

CDK2 plays a dual role in the DNA damage response (DDR). nih.gov On one hand, its activity is required for the proper execution of DNA repair pathways. nih.gov On the other hand, the inactivation of CDK2 can itself induce DNA damage and trigger a DDR. nih.gov

When DNA damage occurs, CDK2 activity is necessary for the activation of DNA repair proteins. nih.gov For instance, CDK2 can phosphorylate Nbs1, a component of the Mre11 complex, which is crucial for the response to DNA double-strand breaks. plos.orgresearchgate.net However, in the face of extensive, irreparable DNA damage, CDK2 can also promote apoptosis by phosphorylating transcription factors like FOXO1. nih.gov

Conversely, hyperactive CDK2, often driven by Cyclin E overexpression, can induce replication stress. nih.govresearchgate.net This occurs through several mechanisms, including interference with the licensing and firing of DNA replication origins and depletion of nucleotide pools. frontiersin.orgnih.gov This replication stress can lead to DNA double-strand breaks and genomic instability, which are hallmarks of cancer. frontiersin.orgnih.gov The resulting genomic instability can manifest as chromosomal gains or losses and rearrangements. frontiersin.org

Interconnection and Synergistic Dysregulation of EGFR and CDK2 Pathways in Cancer

The EGFR and CDK2 pathways are not independent but are intricately linked, and their synergistic dysregulation can potently drive cancer progression, particularly in aggressive brain tumors like glioblastoma.

In glioblastoma (GBM), the EGFR pathway is frequently hyperactivated through gene amplification or mutations. nih.gov This activated EGFR signaling can, in turn, drive the expression of Cyclin E and CDK2, thereby accelerating cell cycle progression. oncotarget.comsemanticscholar.org

Recent research has uncovered a novel mechanism sustaining this oncogenic signaling axis. The protein EMP3 (Epithelial membrane protein 3), which is highly expressed in IDH-wild-type GBM, promotes EGFR/CDK2 signaling by regulating the trafficking and enhancing the stability of EGFR. researchgate.netnih.gov EMP3 interacts with proteins involved in the vesicular transport of EGFR, preventing its degradation and thereby sustaining the downstream signaling to CDK2. researchgate.netbiorxiv.org Knockout of EMP3 leads to increased EGFR degradation and a corresponding inhibition of CDK2 activity. nih.govresearchgate.net This suggests that EGFR acts as an upstream regulator of CDK2 in this context. researchgate.net

Furthermore, patient-derived glioblastoma stem cells that are dependent on EGFR signaling show increased susceptibility to CDK2 inhibition when EMP3 is knocked down, highlighting the critical role of this axis in GBM. researchgate.netbiorxiv.org High EMP3 expression in GBM tumors correlates with increased levels of total and phosphorylated EGFR, reinforcing the link between these molecules. researchgate.netnih.gov

Interactive Table: EGFR-CDK2 Axis in Glioblastoma

| Molecule | Role | Mechanism | Reference |

|---|---|---|---|

| EGFR | Upstream activator | Drives Cyclin E/CDK2 expression; stability enhanced by EMP3. | oncotarget.comsemanticscholar.orgresearchgate.net |

| CDK2 | Downstream effector | Activity is sustained by EGFR signaling. | researchgate.netbiorxiv.org |

| EMP3 | Stabilizer | Restricts EGFR degradation, thus promoting EGFR/CDK2 signaling. | researchgate.netnih.gov |

A novel link between CDK2 and the ERK (extracellular signal-regulated kinase) pathway, a major downstream effector of EGFR signaling, has been identified. nih.govnih.gov CDK2 can regulate the ERK pathway through the deubiquitinase USP37. nih.govrupress.org

Mechanistically, CDK2 phosphorylates USP37, which is a prerequisite for its deubiquitinase activity. nih.govrupress.orgresearchgate.net Activated USP37 then deubiquitinates and stabilizes ERK1/2, leading to enhanced cancer cell proliferation. nih.govrupress.org In this manner, CDK2 promotes cell proliferation not only through its canonical cell cycle functions but also by activating USP37 and subsequently stabilizing ERK1/2. nih.gov

This finding has significant therapeutic implications, as the combined inhibition of CDK1/2 and EGFR has a synergistic anticancer effect by downregulating both the stability and activity of ERK1/2. nih.govnih.govrupress.org This suggests that targeting both pathways simultaneously could be a more effective strategy for treating cancers with hyperactive EGFR-RAS-ERK signaling. nih.govrupress.org

Sustained EGFR/CDK2 Activity in Cancer Cells

The persistent and unregulated activity of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) axis is a critical driver in the proliferation and survival of various cancer cells. plos.org Malignant cells often exploit or develop mechanisms to ensure that oncogenic signaling pathways remain active, even in the face of therapeutic interventions. biorxiv.org This sustained signaling is a hallmark of cancers such as glioblastoma, triple-negative breast cancer, and pancreatic cancer, contributing to tumor growth, aggressiveness, and resistance to treatment. researchgate.netnih.govspandidos-publications.com

Dysregulation of the EGFR/CDK2 axis can manifest through several mechanisms. Overexpression or activating mutations of EGFR lead to the continuous stimulation of downstream pathways that promote cell proliferation and survival. plos.org Similarly, the hyperactivity of the Cyclin E-CDK2 axis is a known factor in resistance to certain cancer therapies. spandidos-publications.com In many cancers, including basal-like/triple-negative breast cancers, a significant upregulation of Cyclin E and CDK2 is observed. nih.gov This dysregulation is not coincidental; studies have shown that tumors with high EGFR expression also tend to have significantly higher expression of CDK2 and its associated cyclins, suggesting a co-dependent relationship that sustains oncogenic signaling. nih.gov

Detailed Research Findings

Recent research has uncovered specific molecular machinery that cancer cells use to maintain EGFR/CDK2 activity.

Role of EMP3 in Glioblastoma:

In isocitrate dehydrogenase-wild-type glioblastoma (IDH-wt GBM), a protein called Epithelial Membrane Protein 3 (EMP3) plays a crucial role. nih.govresearchgate.net EMP3 is highly expressed in these tumors and correlates with poor survival. nih.govresearchgate.net Mechanistically, EMP3 enhances the stability of EGFR by regulating its intracellular trafficking. nih.govnih.gov It prevents the degradation of EGFR by limiting its entry into RAB7+ late endosomes, a key step in the protein degradation pathway. researchgate.netnih.gov This stabilization of EGFR sustains its downstream signaling, which converges on the inhibition of CDK2. nih.govresearchgate.net Phosphoproteomic and transcriptomic analyses have shown that the loss of EMP3 leads to reduced CDK2 activity and repression of EGFR-dependent transcriptional programs related to the cell cycle. researchgate.netnih.gov Consequently, high EMP3 expression provides a layer of resistance against targeted kinase inhibitors by ensuring the EGFR/CDK2 signaling axis remains active. biorxiv.orgnih.gov Patient-derived glioblastoma stem cells with high EMP3 expression show increased susceptibility to CDK2 inhibition when EMP3 is knocked down. biorxiv.orgnih.gov

CDK2-Mediated Stabilization of the ERK Pathway:

Another mechanism contributing to sustained signaling involves the interplay between CDK2 and the RAS-ERK pathway, a major downstream effector of EGFR. nih.govrupress.org Research has identified CDK2 as a novel regulator of ERK1/2 stability. nih.govrupress.org CDK2 achieves this by phosphorylating and activating a deubiquitinase called USP37. nih.govrupress.org Activated USP37, in turn, removes ubiquitin chains from ERK1/2, protecting it from degradation and thereby stabilizing it. nih.govrupress.org This action enhances cancer cell proliferation. nih.govrupress.org This CDK2-USP37-ERK1/2 axis reveals a complex feedback loop where CDK2 not only drives cell cycle progression but also reinforces a key pro-survival signaling pathway downstream of EGFR. nih.govrupress.org The synergistic effect of targeting both EGFR and CDK2 has been demonstrated to be more effective in killing cancer cells, as it simultaneously downregulates ERK1/2 activity and stability. nih.gov

The development of dual inhibitors targeting both EGFR and CDK2, such as EGFR/CDK2-IN-3, is a direct response to the interconnected nature of this sustained activity. vulcanchem.com Such compounds are designed to simultaneously block EGFR's tyrosine kinase activity and CDK2's role in cell cycle progression. vulcanchem.com For instance, this compound competitively inhibits EGFR's autophosphorylation at key residues and also targets CDK2, leading to cell cycle arrest in the S-phase. vulcanchem.com

Biochemical and Cellular Activity of Selected Inhibitors

The following tables summarize the inhibitory activity of compounds targeting the EGFR/CDK2 axis.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Value |

|---|---|

| EGFR IC₅₀ | 71.7 nM |

| CDK2 IC₅₀ | 113.7 nM |

| MCF-7 Cell IC₅₀ | 3.16 µM |

| Apoptosis Induction | Significant |

| Cell Cycle Arrest | S-phase |

Source: TargetMol Chemicals. vulcanchem.com

Table 2: Activity of Other Relevant Kinase Inhibitors

| Compound | Target(s) | IC₅₀ | Cell Line | Effect |

|---|---|---|---|---|

| EGFR/CDK2-IN-1 | EGFR, CDK2 | 4.1 µM | MCF7 | Cytotoxic Activity |

| EGFR/CDK2-IN-1 | EGFR, CDK2 | 3.5 µM | HepG2 | Cytotoxic Activity |

| EGFR/HER2/CDK9-IN-3 | EGFR, HER2, CDK9 | 191.08 nM (EGFR) | - | Antitumor Activity |

| EGFR/HER2/CDK9-IN-3 | EGFR, HER2, CDK9 | 132.65 nM (HER2) | - | Antitumor Activity |

| EGFR/HER2/CDK9-IN-3 | EGFR, HER2, CDK9 | 113.98 nM (CDK9) | - | Antitumor Activity |

Sources: InvivoChem invivochem.com, MedchemExpress.com medchemexpress.com

These findings underscore the complexity of signaling networks in cancer and highlight why a multi-targeted approach may be necessary to overcome the robust mechanisms that sustain malignant cell proliferation and survival.

Targeting Strategies: Egfr/cdk2 Dual Inhibition

Classification of EGFR/CDK2 Inhibitors

Inhibitors targeting kinases like EGFR and CDK2 are broadly classified based on their mechanism of action, primarily as either ATP-competitive or allosteric inhibitors.

ATP-Competitive Inhibitors: This is the most common class of kinase inhibitors. They are designed to bind to the highly conserved adenosine (B11128) triphosphate (ATP) binding pocket within the kinase domain. nih.govacs.org By occupying this site, they prevent the binding of ATP, which is essential for the phosphorylation of substrate proteins, thereby blocking the kinase's catalytic activity. nih.gov For EGFR, several generations of ATP-competitive inhibitors have been developed. nih.govmdpi.com Similarly, many CDK2 inhibitors, such as flavopiridol (B1662207) and dinaciclib, function by competing with ATP. nih.govnih.gov Dual-target inhibitors are often designed to recognize conserved features within the ATP-binding sites of both EGFR and CDK2. mdpi.comnih.gov

Allosteric Inhibitors: These inhibitors bind to a site on the kinase that is distinct from the ATP pocket, known as an allosteric site. acs.orgnih.gov This binding event induces a conformational change in the protein that alters the shape of the active site, rendering it inactive. nih.gov A significant advantage of allosteric inhibitors is the potential for higher selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket. nih.govbiorxiv.org For EGFR, fourth-generation noncompetitive inhibitors have been developed that bind to an allosteric pocket to overcome resistance mutations. nih.govacs.org A well-characterized allosteric pocket has also been identified in CDK2, which can be targeted to prevent its interaction with activating cyclin partners. nih.govresearchgate.netchemrxiv.org The development of dual inhibitors that utilize allosteric sites is an emerging area of research. nih.gov

The specific classification of Egfr/cdk2-IN-3 as either ATP-competitive or allosteric is not explicitly detailed in the available literature. However, its pyrazolyl nih.govacs.orgnih.govtriazolo[3,4-b] nih.govacs.orgnih.govthiadiazine scaffold suggests a design that likely targets the ATP-binding sites of both kinases, a common approach for this class of dual inhibitors. medchemexpress.com

Design Principles for Dual EGFR/CDK2 Targeting Agents

The rational design of molecules capable of inhibiting both EGFR and CDK2 relies on understanding the structural similarities and differences between the two kinases to create a single compound that can effectively bind to both.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The design of dual inhibitors often begins with identifying a shared pharmacophore by comparing the binding sites of the target kinases. nih.gov For EGFR and CDK2, this involves analyzing the topology and key amino acid residues of their ATP-binding pockets.

Pharmacophore models for EGFR inhibitors typically include features such as hydrogen bond donors and acceptors, and aromatic or hydrophobic regions that interact with specific residues in the active site. rsc.orgscholarsresearchlibrary.commdpi.com Similarly, CDK2 inhibitors interact with key residues like Leu83 in the hinge region of the ATP-binding site. mdpi.com By overlaying the binding sites of both kinases, computational methods can identify common spatial arrangements of these features. A dual inhibitor is then designed to possess this shared set of pharmacophoric features, allowing it to fit within and interact favorably with both target sites. nih.gov

A common strategy in medicinal chemistry is to use a central molecular scaffold which can be chemically modified to achieve the desired activity and selectivity. Several scaffolds have been successfully employed to create dual EGFR/CDK2 inhibitors.

| Scaffold | Target(s) | Key Findings | Reference(s) |

| Spirooxindole | EGFR/CDK2 | The derivative EGFR/CDK2-IN-1 showed potent cytotoxic activity against breast and liver cancer cell lines. | medchemexpress.com |

| Indole (B1671886) | CDK/HER2, EGFR | Phenylindole derivatives can act as multi-target inhibitors. The indole motif often occupies the hinge region of the kinase binding site. | nih.govnih.gov |

| Hexahydrocyclopenta[c]quinolone | CDK2/EGFR | This scaffold was developed for allosteric (Type III) inhibition of CDK2 and was also found to have activity against EGFR, including a drug-resistant mutant form. | nih.gov |

| Pyrido[2,3-d]pyrimidine | CDK2 | This scaffold is a known inhibitor of various cell cycle kinases, including CDK2, by interacting with the ATP site. | mdpi.com |

| Benzamide-Chalcone | EGFR/COX-2 | While developed for dual EGFR/COX-2 inhibition, the chalcone (B49325) scaffold is a versatile starting point for designing kinase inhibitors. | mdpi.com |

| Pyrazolyl nih.govacs.orgnih.govtriazolo[3,4-b] nih.govacs.orgnih.govthiadiazine | EGFR/CDK2 | This is the core scaffold of this compound, which shows dual inhibitory activity in the nanomolar range. | medchemexpress.com |

The compound This compound , with its pyrazolyl nih.govacs.orgnih.govtriazolo[3,4-b] nih.govacs.orgnih.govthiadiazine core, is a potent dual inhibitor, as shown by its in vitro activity. medchemexpress.com

Table 1: Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

|---|---|

| EGFR | 71.7 |

| CDK2 | 113.7 |

Data from Salem M E, et al. ACS Omega, 2023. medchemexpress.com

Molecular Recognition and Binding Modes of EGFR/CDK2 Dual Inhibitors

Understanding how these dual inhibitors interact with their targets at a molecular level is crucial for optimizing their efficacy and selectivity.

The EGFR kinase domain contains a cleft between the N- and C-lobes where the ATP-binding site is located. mdpi.com ATP-competitive inhibitors form key interactions within this site. A critical interaction for many inhibitors is the formation of hydrogen bonds with the "hinge" region that connects the two lobes. mdpi.com The kinase can adopt different conformations, such as "DFG-in" (active) and "DFG-out" (inactive), which affects the shape of the binding pocket and can be exploited for inhibitor selectivity. nih.gov

In addition to the ATP-competitive site, an allosteric pocket has been identified near the ATP-binding region. nih.govacs.org Allosteric inhibitors bind here, inducing a conformational change that inactivates the kinase. acs.org This site is particularly important for designing inhibitors that can overcome resistance mutations like C797S, which alters the covalent attachment site for some irreversible ATP-competitive inhibitors. nih.govnih.gov Dual inhibitors targeting the ATP site are designed to accommodate the specific amino acid residues and shape of this pocket in EGFR. rsc.org

A significant discovery in CDK2 research was the identification of a novel allosteric pocket, separate from the ATP-binding site. nih.govresearchgate.net This pocket was first explored using the fluorescent dye 8-anilino-1-naphthalene sulfonic acid (ANS). nih.govresearchgate.net It is a large, hydrophobic pocket that can accommodate small molecules. researchgate.net

Inhibitors that bind to this site are classified as Type III inhibitors. biorxiv.orgnih.gov Their mechanism of action can involve a strong negative cooperative relationship with cyclin binding. nih.govbiorxiv.org By binding to the allosteric site, the inhibitor stabilizes an inactive conformation of CDK2 that is unable to bind to its activating partners, cyclin A or cyclin E. nih.govbiorxiv.org This mechanism offers a distinct advantage for achieving selectivity over other highly similar kinases, a major challenge for ATP-competitive inhibitors. biorxiv.orgchemrxiv.org Scaffolds such as anthranilic acids and hexahydrocyclopenta[c]quinolone have been successfully designed to target this allosteric pocket in CDK2. nih.govnih.gov One study demonstrated that a hexahydrocyclopenta[c]quinolone derivative designed for this CDK2 allosteric pocket also showed inhibitory activity against a mutant form of EGFR, suggesting a potential avenue for developing allosteric dual inhibitors. nih.gov

Hydrogen Bonding and Hydrophobic Interactions

Detailed analysis of the molecular interactions between this compound and the active sites of EGFR and CDK2 is essential for a comprehensive understanding of its inhibitory potency. While molecular docking studies for this compound have been conducted, specific details regarding the amino acid residues involved in hydrogen bonding and hydrophobic interactions are not publicly available in the referenced literature.

The phenyl group at the triazole moiety of this compound is suggested to be important for hydrophobic interactions within the binding pockets of its target kinases. acs.org The specific amino acid residues that form these hydrophobic pockets and the precise nature of these interactions with this compound have not been detailed in the available information.

Similarly, the potential for hydrogen bond formation is a critical aspect of the binding affinity and selectivity of kinase inhibitors. However, the specific amino acid residues in EGFR and CDK2 that act as hydrogen bond donors or acceptors with this compound are not specified in the accessible research data.

Table 1: Summary of Molecular Interactions for this compound (Compound 4b)

| Target Protein | Interaction Type | Interacting Residues |

|---|---|---|

| EGFR | Hydrogen Bonding | Data Not Available |

| Hydrophobic Interactions | Data Not Available | |

| CDK2 | Hydrogen Bonding | Data Not Available |

Preclinical Pharmacological Evaluation of Egfr/cdk2 Inhibitors

In Vitro Efficacy Assessment

Enzyme Inhibition Assays (IC50 Values for EGFR and CDK2 Kinases)

Egfr/cdk2-IN-3, also known as compound 4b, has demonstrated its capability as a dual inhibitor of both EGFR and CDK2. medchemexpress.com In enzymatic assays, it exhibited potent inhibitory activity against both kinases, with IC50 values of 71.7 nM for EGFR and 113.7 nM for CDK2. medchemexpress.comvulcanchem.commedchemexpress.eu The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by half, and these low nanomolar values indicate a strong inhibitory potential of this compound against its targets.

| Target Kinase | IC50 (nM) | Reference |

|---|---|---|

| EGFR | 71.7 | medchemexpress.comvulcanchem.commedchemexpress.eu |

| CDK2 | 113.7 | medchemexpress.comvulcanchem.commedchemexpress.eu |

Cell-Based Antiproliferative Activity in Cancer Cell Lines

The anticancer potential of this compound has been evaluated in various cancer cell lines, showing significant antiproliferative effects.

In cell-based assays, this compound has shown significant toxicity against cancer cells. medchemexpress.com Specifically, in the MCF-7 breast cancer cell line, the compound was found to have an IC50 of 3.16 µM. medchemexpress.comvulcanchem.commedchemexpress.eu This value indicates the concentration at which the compound inhibits the growth of 50% of the cancer cells, demonstrating its antiproliferative activity.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 3.16 | medchemexpress.comvulcanchem.commedchemexpress.eu |

In addition to cell cycle arrest, this compound has been found to induce apoptosis, or programmed cell death, in MCF-7 breast cancer cells. medchemexpress.comvulcanchem.commedchemexpress.eu This apoptotic effect is mediated through the activation of caspase-3/7. vulcanchem.com Furthermore, studies have shown that the compound can upregulate pro-apoptotic genes such as BAX and CASP3. vulcanchem.com

Impact on Downstream Signaling Pathways (e.g., ERK1/2, AKT Phosphorylation)

EGFR is a receptor tyrosine kinase that, upon activation, triggers several downstream signaling pathways crucial for cancer cell proliferation and survival, including the RAS-ERK and PI3K-AKT pathways. vulcanchem.comnih.gov this compound acts as a competitive inhibitor of EGFR's tyrosine kinase activity, thereby blocking its autophosphorylation at key residues like Y1068 and Y1173. vulcanchem.com This inhibition prevents the activation of the downstream RAS-ERK and PI3K-AKT signaling cascades. vulcanchem.com The dual action of this compound on both EGFR and CDK2 can lead to sustained suppression of ERK1/2. vulcanchem.com

In Vivo Preclinical Studies

Efficacy in Xenograft Models of EGFR/CDK2-Driven Cancers

No public data is available that specifically details the efficacy of a compound named "this compound" in xenograft models of cancers driven by EGFR and CDK2. Research in this area generally involves testing specific, named inhibitors. For instance, studies on dual EGFR and CDK inhibitors or combination therapies have been conducted on various cancer cell lines and patient-derived xenograft (PDX) models. nih.govrupress.org These studies are crucial for determining the potential of such therapeutic strategies in a setting that mimics human tumors.

In general, the evaluation of a dual EGFR/CDK2 inhibitor would involve establishing xenograft models by implanting human tumor cells that show overactivity of both EGFR and CDK2 into immunocompromised mice. The efficacy of the inhibitor would then be assessed by monitoring tumor growth in treated versus untreated animals.

Tumor Growth Inhibition and Regression Studies

Specific data on tumor growth inhibition and regression for "this compound" is not publicly available. Studies on other CDK2 inhibitors have demonstrated that they can attenuate tumor growth in vivo. For example, some CDK2 inhibitors have been shown to decrease tumor proliferation and lead to longer survival in mouse models of glioblastoma. researchgate.net Similarly, combined inhibition of EGFR and CDK1/2 has been shown to have a synergistic anticancer effect in vivo, leading to more efficient killing of cancer cells at lower doses, which could potentially reduce side effects. nih.govrupress.org

A hypothetical study on "this compound" would involve measuring tumor volumes over time in xenograft models. The data would be presented in tables and graphs to illustrate the degree of tumor growth inhibition or regression compared to control groups.

Combinatorial Preclinical Strategies Involving EGFR/CDK2 Inhibition

Synergistic Effects with Other Targeted Agents

There is no specific information available regarding the synergistic effects of "this compound" with other targeted agents. However, the broader strategy of combining EGFR and CDK inhibitors has been explored. The rationale is that targeting two key pathways involved in cell proliferation and survival can lead to a more potent anticancer effect and potentially overcome resistance mechanisms. nih.govrupress.orgresearchgate.net For example, combining CDK4/6 inhibitors with EGFR tyrosine kinase inhibitors (TKIs) has shown promise in preclinical models of breast cancer. researchgate.net The synergy is often mediated by inhibiting downstream signaling pathways like AKT phosphorylation. researchgate.net

A data table for a hypothetical study on "this compound" in combination with another agent would typically show metrics like the combination index (CI), where a CI value less than 1 indicates synergy.

Enhancement of Radiotherapy Sensitivity

No studies have been found that investigate the potential of "this compound" to enhance the sensitivity of cancer cells to radiotherapy. However, inhibitors of CDK2 have been shown to increase radiosensitivity in cancer cells. researchgate.netnih.gov CDK2 plays a role in DNA damage repair, and its inhibition can impair the cancer cells' ability to recover from radiation-induced DNA damage, thereby making radiotherapy more effective. nih.gov Research has shown that CDK2 inhibition can lead to a significant decrease in cancer cell proliferation when combined with radiation. researchgate.net

Antibody-Drug Conjugate (ADC) Approaches with CDK Inhibitors

There is no information available on the use of "this compound" in an antibody-drug conjugate (ADC) approach. The general concept of using an ADC to deliver a CDK inhibitor to tumor cells is an active area of research. nih.govnih.govaacrjournals.org This strategy aims to increase the therapeutic window of CDK inhibitors by targeting their delivery to cancer cells that overexpress a specific surface antigen, such as EGFR. nih.govnih.govaacrjournals.org For instance, a cetuximab-based ADC carrying the CDK inhibitor SNS-032 has been shown to restrict the growth of triple-negative breast cancer in xenograft models. nih.govnih.govaacrjournals.org This approach allows for selective delivery of the cytotoxic payload to tumor cells while minimizing toxicity to normal tissues. nih.govnih.gov

Molecular Insights into Egfr/cdk2 Dual Inhibitor Design and Optimization

Structure-Activity Relationship (SAR) Studies of Dual Inhibitors

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For EGFR/CDK2 dual inhibitors, these studies provide crucial insights into the key molecular features required for potent and selective inhibition.

Elucidation of Pharmacophore Requirements

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For dual EGFR/CDK2 inhibitors, several key pharmacophoric features have been identified.

EGFR inhibitors typically possess a characteristic Y-shaped skeleton. nih.govresearchgate.net The essential features include:

A planar heterocyclic system that can form hydrogen bonds with key amino acid residues in the adenine (B156593) binding pocket, such as Met769, Thr790, and Thr854. nih.govresearchgate.net

Two hydrophobic moieties that act as a head and tail, fitting into hydrophobic regions of the binding site to enhance affinity. nih.govresearchgate.net

An NH spacer group that can bridge the space between a hydrophobic pocket and the adenine binding region. nih.govresearchgate.net

For CDK2 inhibitors, common pharmacophoric elements include aryl or heterocyclic rings, carbonyl groups, and diaryl-substituted urea (B33335) or heterocyclic amine structures. researchgate.net For instance, the pyrimidine (B1678525) portion of some inhibitors forms critical hydrogen bonds with the hinge region residue Leu83, which is essential for inhibitory activity. mdpi.com

The design of dual inhibitors often involves integrating these features. For example, some indole-2-carboxamide derivatives have been developed as dual EGFR/CDK2 inhibitors, demonstrating the potential of this scaffold to accommodate the pharmacophoric requirements of both kinases. nih.govresearchgate.net

Selectivity Determinants for EGFR vs. CDK2

Achieving the desired balance of inhibitory activity against both EGFR and CDK2 while maintaining selectivity over other kinases is a significant challenge. The structural similarities and differences between the ATP-binding sites of these two kinases are key determinants of inhibitor selectivity.

Studies on hexahydrocyclopenta[c]quinoline derivatives have shown that different binding modes in CDK2 and the double mutant EGFR-KD can be exploited to develop selective allosteric inhibitors. unimi.it For instance, the substitution pattern on the 2-phenyl ring, which is accommodated in a deep hydrophobic pocket, plays a role in modulating selectivity towards the double mutant EGFR. unimi.it A fluorine-substituted compound from this series was found to be a selective allosteric inhibitor of the T790M/L858R EGFR double mutant, while being inactive against wild-type EGFR and CDK2. unimi.it

Docking studies have revealed that for some compound series, interactions with specific residues are crucial for selectivity. For example, in a series of benzamide-substituted chalcones, hydrogen bonding with Lys33 and Leu83 in CDK2 was important for activity, while most compounds interacted only with Met769 in EGFR, suggesting a different binding orientation and limited selectivity for EGFR. researchgate.netresearchgate.net The development of selective inhibitors often relies on exploiting these subtle differences in the amino acid composition and conformation of the respective binding sites.

| Compound Class | Key Selectivity Determinants | Target Selectivity |

| Hexahydrocyclopenta[c]quinolines | Different binding modes in allosteric sites; substitutions on the 2-phenyl ring. unimi.it | Selective for T790M/L858R EGFR over wild-type EGFR and CDK2. unimi.it |

| Benzamide-chalcones | Hydrogen bonding with Lys33 and Leu83 in CDK2; primary interaction with Met769 in EGFR. researchgate.netresearchgate.net | More selective for CDK2 over EGFR. researchgate.net |

Computational Approaches in Drug Discovery for EGFR/CDK2 Inhibitors

Computational methods are indispensable tools in modern drug discovery, enabling the rapid screening of large compound libraries, prediction of binding modes, and analysis of binding stability. These approaches significantly accelerate the identification and optimization of potent and selective EGFR/CDK2 inhibitors.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method is widely used to understand the binding modes of potential EGFR/CDK2 inhibitors and to screen virtual compound libraries.

Docking studies have been instrumental in elucidating the interactions between inhibitors and the active sites of EGFR and CDK2. For example, docking simulations of indole-2-carboxamide derivatives confirmed their dual inhibitory effects by showing favorable binding scores and interactions with key residues in both EGFR and CDK2. nih.gov Similarly, for a series of 1H-pyrrole derivatives, docking studies helped to understand their interaction with target proteins, with one compound showing a binding mode similar to the known inhibitor erlotinib (B232) in EGFR. tandfonline.com

The validation of docking protocols is crucial for their predictive accuracy. This is often done by redocking a co-crystallized ligand into the binding site and ensuring the predicted pose is close to the experimentally determined one, with a root mean square deviation (RMSD) typically below 2.0 Å. plos.org

| Compound/Series | Target(s) | Key Predicted Interactions | Docking Score (kcal/mol) |

| Indole-2-carboxamides | EGFR, CDK2 | Favorable interactions with key residues in both active sites. nih.gov | -6.90 to -7.30 (EGFR); -6.03 to -6.99 (CDK2) mdpi.com |

| 1H-pyrrole derivatives | EGFR, CDK2 | Binding mode similar to erlotinib in EGFR. tandfonline.com | -22.46 (EGFR); -24.52 (CDK2) tandfonline.com |

| 2-Phenylindole (B188600) derivatives | EGFR, CDK2, Tubulin | Strong binding affinities to all three targets. plos.orgplos.org | -7.2 to -9.8 plos.orgnih.govplos.org |

| Pharmacophore-derived compounds | EGFR | Interactions with the EGFR allosteric site. mdpi.com | -9.692 to -11.625 mdpi.com |

Molecular Dynamics Simulations for Binding Stability Analysis

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the binding complex over time. MD simulations are crucial for confirming the stability of predicted binding modes and understanding the dynamic behavior of the inhibitor within the active site.

For instance, 100-nanosecond MD simulations were used to confirm the stability of newly designed 2-phenylindole derivatives within the binding pockets of CDK2, EGFR, and tubulin. plos.orgnih.govplos.org The stability of the complex is often evaluated by analyzing parameters such as the root mean square deviation (RMSD) of the protein and ligand, the root mean square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed over the simulation time. plos.org

In another study, MD simulations of a fluorine-substituted hexahydrocyclopenta[c]quinoline derivative within the T790M/L858R EGFR kinase domain showed that the proposed binding mode was stable, and key interactions within the allosteric pocket were maintained throughout the 100 ns simulation. unimi.it

In Silico Screening and Virtual Ligand Design

In silico screening, or virtual screening, involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach, often coupled with pharmacophore modeling and molecular docking, is a powerful tool for discovering novel EGFR/CDK2 inhibitors.

Virtual screening can be based on the structure of the target protein (structure-based virtual screening) or on the properties of known active ligands (ligand-based virtual screening). For example, a pharmacophore model based on a potent inhibitor targeting a mutant form of EGFR was used to screen the ZINC database, leading to the identification of 16 potential hits from over 13 million compounds. nih.gov

Furthermore, computational tools can be used not only to screen existing compounds but also to design new ones. Based on the insights from 3D-QSAR models and docking studies, new compounds with potentially improved activity and pharmacokinetic profiles can be designed and subsequently synthesized and tested. plos.orgnih.govplos.org For example, the contour maps from a CoMSIA/SEHDA model were used to design six new and enhanced anticancer inhibitors. plos.org

Synthetic Strategies for EGFR/CDK2 Dual Inhibitors

The development of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) hinges on the creation of molecules that can effectively interact with the ATP-binding sites of both kinases. The synthesis of such compounds often revolves around privileged scaffolds, which are molecular frameworks known to bind to kinases. The derivatization of these core structures is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. Heterocyclic compounds, particularly those mimicking the purine (B94841) structure, are of significant interest.

Chemical Synthesis Pathways for Novel Scaffold Derivatization

The chemical synthesis of dual EGFR/CDK2 inhibitors frequently involves multi-step pathways to build upon core scaffolds like pyrazolo[3,4-d]pyrimidine and pyrazolo[1,5-a]pyrimidine (B1248293). nih.govrsc.orgresearchgate.net These scaffolds are bioisosteres of purine and are considered privileged structures for designing kinase inhibitors. nih.govresearchgate.netrsc.org

One common strategy for derivatization involves a multi-step synthesis starting with a pre-formed heterocyclic core. For instance, a series of pyrazolo[1,5-a]pyrimidine-based macrocyclic inhibitors were developed starting from a chlorinated pyrazolo[1,5-a]pyrimidine. biorxiv.org The synthesis pathway included the following key steps:

Bromination: Introduction of a bromine atom onto the scaffold using N-Bromosuccinimide (NBS). biorxiv.org

Nucleophilic Substitution: Reaction with an amino-alcohol to introduce a linker. biorxiv.org

Protecting Group Chemistry: Protection of alcohol and amine functional groups using tert-Butyldimethylsilyl (TBDMS) and tert-Butoxycarbonyl (Boc) groups, respectively, to prevent unwanted side reactions. biorxiv.org

Cross-Coupling Reactions: Palladium-catalyzed Suzuki cross-coupling to introduce diverse functional groups, enhancing structural diversity. rsc.orgbiorxiv.org

Deprotection: Removal of the Boc and other protecting groups. biorxiv.org

Amide Coupling: The final derivatization step, where various substituents are introduced via amide coupling to explore structure-activity relationships (SAR). biorxiv.org

Another approach is the construction of the core scaffold itself through condensation reactions. For example, pyrazolo[3,4-d]pyrimidine derivatives can be synthesized in a one-pot procedure by reacting an aldehyde, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea or thiourea. iosrjournals.org This method allows for the incorporation of different substituents based on the choice of the initial aldehyde.

Researchers have also developed novel libraries of pyrazole- and triazole-substituted pyrazolo[1,5-a]pyrimidine derivatives. mdpi.com These syntheses often focus on modifying specific positions on the scaffold, such as the C-4 position in 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines, where anilino groups have been shown to yield higher CDK2 inhibitory activity compared to benzyl (B1604629) derivatives. researchgate.net The synthesis of indole-2-carboxamides represents another scaffold approach, where modifications to the indole (B1671886) ring, including the number and position of halogen atoms, have been explored to create potent dual EGFR/CDK2 inhibitors. mdpi.com

The table below summarizes various research findings on the synthesis and inhibitory activities of different scaffolds.

| Scaffold Type | Key Synthesis Steps | Target(s) | Research Findings |

| Pyrazolo[1,5-a]pyrimidine | Macrocyclization, Amide coupling, Suzuki cross-coupling | AAK1, NAK family | Derivatization of a macrocyclic scaffold led to potent and selective inhibitors of AAK1. biorxiv.org |

| Pyrazolo[3,4-d]pyrimidine | One-pot condensation of aldehyde, pyrazol-3-one, and urea/thiourea | Anticancer | An efficient method for synthesizing derivatives with various substituents. iosrjournals.org |

| Pyrazolo[3,4-d]pyrimidine | Derivatization at C-4, C-6, and N-1 positions | CDK2 | Compounds with an anilino group at the C-4 position showed superior CDK2 inhibitory activity. researchgate.net |

| Indole-2-carboxamide | Multi-step synthesis with modifications on the indole ring | EGFR, CDK2 | Compound 5e showed potent dual inhibitory activity against EGFR and CDK2. mdpi.com |

| Pyrazolo[3,4-d]pyrimidine | Synthesis of novel derivatives | CDK2/GSK3β | Compounds 5c and 5g demonstrated promising dual inhibitory activity. nih.gov |

| Pyrido[2,3-d]pyrimidin-4(3H)-one | Multi-step synthesis and derivatization | EGFRWT, EGFRT790M | Compound 8a exhibited high inhibitory activity against both wild-type and mutant EGFR. nih.gov |

Green Chemistry Approaches in Inhibitor Synthesis

In recent years, green chemistry principles have been increasingly applied to the synthesis of EGFR/CDK2 inhibitors to reduce environmental impact and improve efficiency. nih.gov These approaches focus on using less hazardous solvents, alternative energy sources, and catalytic methods. nih.govresearchgate.net

Several green strategies have been successfully employed in the synthesis of pyrazolo[3,4-d]pyrimidine scaffolds:

Use of Green Solvents: Glycerol, a biodegradable, non-flammable, and low-toxicity solvent, has been used as a reaction medium for the one-pot synthesis of pyrazolo[3,4-d]pyrimidine derivatives, resulting in high yields in short reaction times. iosrjournals.org Similarly, Poly(ethylene glycol) (PEG-400) has been used as a recyclable solvent for the synthesis of related pyrimidine derivatives. scholarsresearchlibrary.com

Ultrasonication: Ultrasound-assisted synthesis has been shown to significantly accelerate reaction times compared to conventional heating methods. For example, the synthesis of pyrazolo[3,4-d]-pyrimidine-thiones was completed in under 7 minutes using ultrasonication, compared to much longer times with conventional methods. researchgate.net

Catalysis with Ionic Liquids: Ionic liquids, such as 2-methyl-imidazolium-oxalate, have been used as catalysts in solvent-free conditions for the synthesis of pyrazolo[3,4-d]-pyrimidine-thiones, promoting efficient and cleaner reactions. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation is another energy-efficient method that has been utilized to accelerate the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines. nih.govrsc.org

The table below highlights some of the green chemistry methods applied in the synthesis of these inhibitor scaffolds.

| Green Chemistry Approach | Scaffold | Reaction Conditions | Advantages |

| Glycerol Solvent | Pyrazolo[3,4-d]pyrimidine | One-pot reaction of aldehyde, pyrazol-3-one, and urea/thiourea | Environmentally benign, high yield, short reaction time, biodegradable solvent. iosrjournals.org |

| Ultrasonication | Pyrazolo[3,4-d]pyrimidine-thiones | Solvent-free, ionic liquid catalyst | Faster reaction times (<7 min) compared to conventional methods. researchgate.net |

| Ionic Liquid Catalyst | Pyrazolo[3,4-d]pyrimidine-thiones | Solvent-free, ultrasonication | Efficient catalysis for a green synthesis pathway. researchgate.net |

| PEG-400 Solvent | Pyrazolo[3,4-d]pyrimidin-6-amines | Recyclable solvent | A simple and convenient route using a recyclable medium. scholarsresearchlibrary.com |

Mechanisms of Resistance and Overcoming Challenges in Egfr/cdk2 Dual Targeting

Acquired and Innate Resistance to Single-Target EGFR Inhibition

Treatment with EGFR tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with EGFR-mutated cancers, particularly non-small cell lung cancer (NSCLC). amegroups.orgmdpi.com However, both innate (primary) and acquired (secondary) resistance are major clinical hurdles. nih.govnih.govmdpi.com Innate resistance occurs in 20-30% of patients who show no or minimal response, while acquired resistance inevitably develops in nearly all patients who initially respond. mdpi.com

On-target resistance involves the acquisition of secondary mutations within the EGFR gene itself, which interfere with drug binding.

T790M Mutation: The most common mechanism of acquired resistance to first- and second-generation EGFR TKIs is the T790M mutation, accounting for 50-60% of cases. mdpi.commdpi.comamegroups.org This "gatekeeper" mutation, located in exon 20, involves the substitution of a threonine (T) with a methionine (M) at position 790. amegroups.orgresearchgate.net This change increases the affinity of the EGFR kinase domain for ATP, which then outcompetes the reversible inhibitors, thereby reducing their efficacy. amegroups.orgresearchgate.netspandidos-publications.com Third-generation TKIs like osimertinib (B560133) were specifically designed to overcome T790M-mediated resistance. spandidos-publications.commdpi.com

C797S Mutation: The development of resistance to third-generation covalent inhibitors, such as osimertinib, is frequently driven by the emergence of a tertiary C797S mutation. mdpi.commdpi.commdpi.com This mutation replaces the cysteine residue at position 797 with a serine, which is the covalent binding site for these drugs. amegroups.orgspandidos-publications.com The loss of this covalent bond prevents the inhibitor from effectively blocking the receptor, leading to restored kinase activity and tumor progression. mdpi.comamegroups.orgresearchgate.net The C797S mutation is detected in approximately 10-20% of patients who develop resistance to second-line osimertinib. mdpi.com The clinical challenge posed by the C797S mutation has spurred the development of fourth-generation, non-covalent EGFR inhibitors. mdpi.commdpi.comresearchgate.net

The allelic context of these mutations is critical. If T790M and C797S occur on the same allele (in cis), the tumor becomes resistant to all three generations of EGFR TKIs. mdpi.com However, if they are on different alleles (in trans), the tumor may retain sensitivity to a combination of first- and third-generation inhibitors. mdpi.commdpi.com

| Mutation | Affected EGFR-TKI Generation | Mechanism of Resistance | Prevalence in Resistant Cases |

|---|---|---|---|

| T790M | First & Second (e.g., Gefitinib, Erlotinib (B232), Afatinib) | Increases ATP affinity, hindering competitive inhibitor binding. amegroups.orgresearchgate.net | ~50-60% mdpi.commdpi.com |

| C797S | Third (e.g., Osimertinib) | Prevents covalent bond formation between the inhibitor and EGFR. amegroups.orgspandidos-publications.com | ~10-20% (second-line) mdpi.com, ~7% (first-line) spandidos-publications.com |

When EGFR is effectively inhibited, cancer cells can adapt by activating alternative signaling pathways to bypass their dependence on EGFR for survival and proliferation. oncotarget.comaacrjournals.org This "kinase switch" reactivates critical downstream cascades like the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways. amegroups.orgoncotarget.com

Common bypass mechanisms include:

MET Amplification: Amplification of the MET gene is a well-documented resistance mechanism. amegroups.orgamegroups.org Overexpression of the MET receptor can lead to heterodimerization with other receptors like ERBB3, sustaining PI3K/AKT signaling independent of EGFR. amegroups.org MET amplification is found in approximately 5-22% of acquired resistance cases. amegroups.orgamegroups.org

HER2 (ERBB2) Amplification: Similar to MET, amplification of HER2 can also confer resistance by activating downstream signaling. mdpi.comamegroups.org

AXL Activation: The AXL receptor tyrosine kinase can be overexpressed or activated by its ligand, GAS6, to confer TKI resistance. amegroups.org

Downstream Pathway Alterations: Mutations or amplifications in components downstream of EGFR, such as KRAS, BRAF, and PIK3CA, can lead to constitutive activation of the MAPK and PI3K/AKT pathways, rendering the cells insensitive to upstream EGFR blockade. amegroups.orgmdpi.comoncotarget.com

CDK4/6 Inhibitor Resistance and CDK2 Compensation

CDK4/6 inhibitors have become a standard of care in HR-positive breast cancer, but resistance frequently develops. A key mechanism of resistance to CDK4/6 inhibition is the compensatory activation of CDK2. mdpi.comucl.ac.uktandfonline.com The G1-to-S phase transition of the cell cycle is controlled by the sequential activation of CDK4/6 and then CDK2. aacrjournals.orgmdpi.com When CDK4/6 are blocked, some cancer cells adapt by upregulating cyclin E, the binding partner for CDK2. ascopubs.orgelifesciences.org The hyperactive cyclin E/CDK2 complex can then phosphorylate the Retinoblastoma (Rb) protein, bypassing the need for CDK4/6 and allowing the cell cycle to proceed. ucl.ac.uktandfonline.com This makes CDK2 a critical driver of proliferation in the context of CDK4/6 inhibitor resistance, highlighting the rationale for targeting CDK2 to overcome this challenge. mdpi.commdpi.comascopubs.org

| Resistance Mechanism | Description | Key Molecules Involved |

|---|---|---|

| CDK2 Compensation | Increased CDK2 activity bypasses the G1/S checkpoint block imposed by CDK4/6 inhibitors. ucl.ac.ukascopubs.org | CDK2, Cyclin E ascopubs.orgelifesciences.org |

| Loss of Rb Function | Loss of the Rb tumor suppressor protein makes cells independent of CDK4/6 for cell cycle progression. mdpi.comascopubs.org | RB1 |

| CDK6 Amplification | Increased levels of CDK6 can overcome the inhibitory effect of the drugs. mdpi.comascopubs.org | CDK6 |

Strategies to Combat Resistance with EGFR/CDK2 Dual Inhibitors

The complexity of resistance mechanisms necessitates more sophisticated therapeutic strategies, such as simultaneously targeting multiple key nodes in cancer signaling pathways. plos.orgplos.org Dual inhibitors like Egfr/cdk2-IN-3 are designed to address this by concurrently blocking both EGFR and CDK2.

By inhibiting both EGFR and CDK2, a dual-target compound can preemptively counter several resistance mechanisms. For example, while EGFR inhibition blocks the primary oncogenic driver, the concurrent inhibition of CDK2 can prevent the compensatory signaling that often leads to resistance. rupress.org

Specifically, CDK2 has been shown to stabilize ERK1/2, key components of the MAPK pathway. rupress.orgvulcanchem.com Therefore, a dual EGFR/CDK2 inhibitor like This compound can deliver a synergistic anti-cancer effect: the EGFR inhibition component reduces the activation of the RAS-ERK pathway, while the CDK2 inhibition component decreases the stability of ERK1/2 proteins. rupress.orgvulcanchem.com This dual action leads to a more profound and sustained suppression of a critical proliferation and survival pathway, potentially overcoming resistance driven by MAPK reactivation. rupress.orgvulcanchem.com

A novel mechanism of tumor cell resistance involves the protein EMP3 (Epithelial Membrane Protein 3). researchgate.netnih.govresearcher.life In glioblastoma, high expression of EMP3, a tetraspanin protein, correlates with poor survival. researchgate.netnih.gov EMP3 promotes oncogenic signaling by enhancing the stability of the EGFR protein. researchgate.netbiorxiv.org It achieves this by regulating the intracellular trafficking of EGFR, preventing it from being shuttled to late endosomes and lysosomes for degradation. researchgate.netnih.govbiorxiv.org This stabilization of EGFR sustains downstream signaling through effectors like CDK2, providing an additional layer of resistance against targeted kinase inhibitors. researchgate.netnih.govspandidos-publications.com

The dual inhibitor This compound can effectively counter this resistance mechanism. Research shows that treatment with this compound can mimic the effect of EMP3 knockout. vulcanchem.com By circumventing the EMP3-mediated stabilization, the inhibitor allows for the accelerated degradation of EGFR. vulcanchem.com This action, combined with direct CDK2 inhibition, disrupts the entire EGFR/CDK2 signaling axis that is otherwise protected by EMP3. vulcanchem.comresearchgate.net This strategy is particularly effective in tumors with high EMP3 expression, making EMP3 a potential biomarker for responsiveness to such dual inhibitors. vulcanchem.comresearchgate.net In patient-derived glioblastoma stem cells, This compound was shown to potentiate the sensitivity to osimertinib, highlighting its ability to overcome these EGFR-stabilizing resistance mechanisms. vulcanchem.com

Advanced Methodologies in Egfr/cdk2 Dual Inhibitor Research

Proteomic Profiling

Proteomic approaches provide a direct window into the functional state of the cell by analyzing protein expression, modifications, and interactions. For a dual inhibitor like Egfr/cdk2-IN-3, these techniques are invaluable for confirming target engagement and understanding the downstream impact on cellular signaling networks.

Phosphoproteomic Analysis of Signaling Perturbations

Phosphoproteomics, the large-scale study of protein phosphorylation, is essential for mapping the signaling changes induced by kinase inhibitors. Upon treatment with this compound, researchers can identify which signaling pathways are downregulated and uncover potential resistance mechanisms.

Detailed research findings indicate that the effects of this compound mimic the genetic ablation of Epithelial membrane protein 3 (EMP3), a protein that stabilizes EGFR. vulcanchem.com Phosphoproteomic analyses of cells treated with the inhibitor reveal a significant suppression of phosphorylation events driven by CDK2. vulcanchem.com For instance, the phosphorylation of ELK4 at sites Thr194 and Ser387 is markedly reduced. vulcanchem.com This demonstrates the compound's efficacy in blocking CDK2-mediated signaling. Furthermore, this compound competitively inhibits the tyrosine kinase activity of EGFR, which leads to the blockage of its autophosphorylation at critical residues like Y1068 and Y1173. vulcanchem.com This inhibition is crucial as these sites are essential for activating downstream pathways such as the RAS-ERK and PI3K-AKT cascades. vulcanchem.comnih.gov

In glioblastoma models, this dual inhibition circumvents the stabilizing effect of EMP3 on EGFR, leading to the receptor's accelerated degradation. vulcanchem.comresearchgate.net The integration of phosphoproteomic data from multiple analysis pipelines confirms that the molecular effects of EMP3 knockout converge on the inhibition of CDK2 and the dephosphorylation of its substrates involved in cell cycle progression. nih.gov

Protein-Protein Interaction Screens (e.g., BioID2-based Proximity Labeling)

Understanding how a drug alters the cellular interactome is key to uncovering its full mechanism of action. BioID2 is a proximity-labeling technique that identifies proteins in close vicinity to a protein of interest within a living cell.

In the context of the EGFR/CDK2 pathway, BioID2 has been employed to map the protein-protein interaction network of EMP3, a key regulator of EGFR stability. nih.govresearchgate.net This analysis revealed that EMP3 interacts with endocytic proteins involved in the vesicular transport of EGFR. nih.gov While not directly applied to this compound in available studies, this methodology could be powerfully leveraged to understand its effects. For example, by fusing BioID2 to EGFR or CDK2 and treating cells with this compound, researchers could map how the inhibitor disrupts the formation of critical protein complexes, providing a detailed view of its on-target and potential off-target effects at the level of protein interactions.

Transcriptomic Analysis

Transcriptomics provides a global view of how drug treatment alters gene expression, offering insights into the cellular processes that are inhibited or activated.

Gene Expression Profiling

Gene expression profiling following treatment with this compound confirms the downstream consequences of dual EGFR and CDK2 inhibition. Studies have shown that the inhibitor represses EGFR-dependent transcriptional programs, including the expression of key oncogenes like c-Fos and MYC. vulcanchem.com

Furthermore, transcriptomic analysis reveals a broader impact on genes controlling cell proliferation and survival. The expression of crucial mitotic regulators such as Polo-like kinase 1 (PLK1) and Aurora kinase B (AURKB) is downregulated. vulcanchem.com Conversely, there is an upregulation of pro-apoptotic genes, including BAX and CASP3, which helps to explain the compound's ability to induce cell death. vulcanchem.com These findings are consistent with data from studies on the broader EGFR/CDK2 pathway, which show that its inhibition leads to the downregulation of EGFR-responsive genes involved in DNA replication and cell cycle regulation. nih.gov

| Gene Category | Effect of this compound | Examples of Affected Genes |

|---|---|---|

| EGFR-Dependent Oncogenes | Downregulated | c-Fos, MYC |

| Mitotic Regulators | Downregulated | PLK1, AURKB |

| Pro-Apoptotic Genes | Upregulated | BAX, CASP3 |

Spatial Transcriptomics for Pathway Co-expression

Spatial transcriptomics is a groundbreaking technique that measures gene expression while preserving the spatial context of the tissue architecture. This allows researchers to understand not just which genes are expressed, but where they are expressed within a tumor and its microenvironment.

While specific studies on this compound using this method are not yet published, spatial transcriptomics has been used to demonstrate the co-expression of EGFR and CDK2 within the same cell clusters in triple-negative breast cancer. rupress.org Such analyses are critical for a dual inhibitor like this compound, as they can validate the therapeutic hypothesis that the target cells simultaneously express both EGFR and CDK2. This methodology could be used to identify tumor regions or patient subgroups most likely to respond to the dual inhibitor based on the spatial co-localization of its targets.

Genetic Perturbation Techniques

Genetic perturbation techniques, most notably CRISPR-Cas9, allow for the precise editing of genes to study their function. These tools can be used to mimic the effect of a drug, identify genes that confer sensitivity or resistance, and uncover synergistic therapeutic combinations.

CRISPR/Cas9-based Gene Knockout Studies

The CRISPR/Cas9 system has become an invaluable tool for dissecting the roles of specific genes in cancer. In the context of EGFR/CDK2 dual inhibition, this technology is used to create knockout (KO) cell lines to validate the dependency of cancer cells on these kinases.

Researchers have utilized CRISPR/Cas9 to edit and knock out the EMP3 gene in glioblastoma (GBM) cells. medchemexpress.combiomart.cn These studies demonstrated that EMP3 knockout enhances the degradation of EGFR, leading to the inactivation of its downstream effector, CDK2. medchemexpress.combiomart.cn This results in reduced cancer cell proliferation and a diminished mitogenic response to EGF. medchemexpress.com The findings from these KO models confirm that disrupting proteins that stabilize EGFR can inhibit the EGFR/CDK2 signaling pathway, highlighting the pathway's importance in tumor growth. medchemexpress.combiomart.cn Furthermore, genome-wide CRISPR/Cas9 screens have been performed in non-small cell lung cancer (NSCLC) cell lines to identify other essential genes that could serve as therapeutic targets in EGFR wild-type cancers. medchemexpress.cn

Key Findings from CRISPR/Cas9 Studies:

Knockout of the EMP3 gene leads to increased EGFR degradation and subsequent inhibition of CDK2 activity. medchemexpress.combiomart.cn

Loss of EMP3 reduces glioblastoma cell proliferation and their response to EGF stimulation. medchemexpress.com

CRISPR screens can identify novel therapeutic targets and essential kinases, such as CDK2, in various cancers, including those without direct EGFR mutations. medchemexpress.cn

| Cell Line | Gene Knockout | Key Finding |

| U-118 (GBM) | EMP3 | Enhanced EGF-induced EGFR degradation, inhibiting downstream CDK2. medchemexpress.combiomart.cn |

| DK-MG (GBM) | EMP3 | Converged into inhibition of CDK2 and repression of cell cycle programs. medchemexpress.combiomart.cn |

| A-431 | EGFR | Blocked downstream phosphorylation cascade upon EGF treatment. |

| NSCLC cell lines | Genome-wide | Identified PAICS as a potential therapeutic target in EGFR wild-type NSCLC. medchemexpress.cn |

shRNA-mediated Gene Knockdown

Short hairpin RNA (shRNA) is another powerful technique used to silence gene expression and study the resulting phenotype. It has been instrumental in validating the roles of EGFR and CDK2 in cancer cell survival and proliferation.

In studies involving patient-derived glioblastoma stem cells (GSCs), shRNA-mediated knockdown of EMP3 was shown to increase the susceptibility of EGFR-dependent GSCs to CDK2 inhibition. medchemexpress.combiomart.cn This synergistic effect underscores the functional link between EMP3, EGFR stability, and CDK2 activity. medchemexpress.combiomart.cn When EMP3 was silenced in EGFR-high GSCs, the cells became significantly more vulnerable to the selective CDK2 inhibitor K03861. biomart.cn Conversely, in EGFR-low GSCs where the EGFR/CDK2 signaling axis is not prominent, EMP3 knockdown did not increase sensitivity to CDK2 inhibition. biomart.cn Other research has utilized shRNA to deplete CDK2 in lung cancer cells, which resulted in a significant decrease in ERK1/2 protein levels and inhibited tumor growth.

Key Findings from shRNA-mediated Gene Knockdown:

Silencing EMP3 with shRNA sensitizes EGFR-amplified glioblastoma stem cells to CDK2 inhibitors. biomart.cn

Knockdown of CDK2 can decrease the protein levels of ERK1/2, thereby inhibiting cancer cell proliferation.

The efficacy of this approach is dependent on the context of EGFR expression, confirming the on-target effects of inhibiting the EGFR/CDK2 axis. biomart.cn

High-Throughput Screening for Novel EGFR/CDK2 Inhibitors